

An In-depth Technical Guide to LZWL02003 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	LZWL02003	
Cat. No.:	B10855885	Get Quote

This guide provides a comprehensive technical overview of **LZWL02003**, a novel antineuroinflammatory and neuroprotective agent. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound in the context of neurodegenerative diseases.

Sourcing LZWL02003 for Research

LZWL02003 is available for research purposes from several specialized chemical suppliers. These vendors offer the compound with high purity suitable for in vitro and in vivo studies.

Verified Suppliers:

- MedchemExpress: A supplier of bioactive molecules, including inhibitors and screening libraries.
- MedKoo Biosciences: Specializes in high-quality biochemical reagents and small molecule drugs for laboratory use.[1]
- AbMole BioScience: Provides a wide range of inhibitors, activators, and other research chemicals.

Researchers should contact these suppliers directly through their websites for quotations, purity specifications, and availability.



Core Technical Data and Mechanism of Action

LZWL02003, a derivative of N-salicyloyl tryptamine, has demonstrated significant neuroprotective effects in preclinical models of Parkinson's disease and cerebral ischemia/reperfusion injury. Its multifaceted mechanism of action involves anti-inflammatory, anti-apoptotic, and antioxidant pathways.

Chemical Properties:

Property	Value
CAS Number	1371564-45-2
Molecular Formula	C18H18N2O2
Molecular Weight	294.35 g/mol

Anti-Neuroinflammatory Effects

LZWL02003 has been shown to suppress neuroinflammation by inhibiting the activation of the NF-κB signaling pathway. This leads to a reduction in the production of pro-inflammatory cytokines.[1]

Table 1: Effect of LZWL02003 on Pro-inflammatory Cytokine Levels

Cytokine	Treatment Group	Concentration/Dos age	Result
IL-1β	Rotenone-induced PD rats	10 mg/kg	Significant decrease compared to vehicle
TNF-α	Rotenone-induced PD rats	10 mg/kg	Significant decrease compared to vehicle
IL-6	Rotenone-induced PD rats	10 mg/kg	Significant decrease compared to vehicle

Anti-Apoptotic and Antioxidant Activity



The neuroprotective properties of **LZWL02003** are further attributed to its ability to modulate the expression of apoptosis-related proteins and combat oxidative stress. It upregulates the anti-apoptotic protein Bcl-2 while downregulating the pro-apoptotic protein Bax.[1] Furthermore, it mitigates oxidative stress by reducing levels of malondialdehyde (MDA) and reactive oxygen species (ROS), and enhancing the activity of superoxide dismutase (SOD).[1]

Table 2: Modulation of Apoptotic and Oxidative Stress Markers by LZWL02003

Marker	Treatment Group	Concentration/Dos age	Result
Bcl-2/Bax Ratio	Cerebral I/R injury model	20 mg/kg	Significantly increased
MDA Levels	Cerebral I/R injury model	20 mg/kg	Significantly decreased
ROS Levels	MPP+-induced neuronal damage	Not specified	Reduced expression
SOD Activity	Cerebral I/R injury model	20 mg/kg	Significantly increased

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature, providing a foundation for replicating and expanding upon existing research.

In Vivo Model of Parkinson's Disease

- · Animal Model: Male Sprague-Dawley rats.
- Induction of Parkinson's Disease: Rotenone (a mitochondrial complex I inhibitor) is administered to induce a model of Parkinson's disease.
- LZWL02003 Administration: LZWL02003 is administered orally at a specified dosage (e.g., 10 mg/kg) for a defined period.



- Behavioral Assessments: Cognitive, memory, learning, and motor functions are evaluated using standardized tests such as the Morris water maze and rotarod test.
- Biochemical Analysis: Following the treatment period, brain tissues are collected for the analysis of inflammatory markers (IL-1β, TNF-α, IL-6) and other relevant biomarkers.

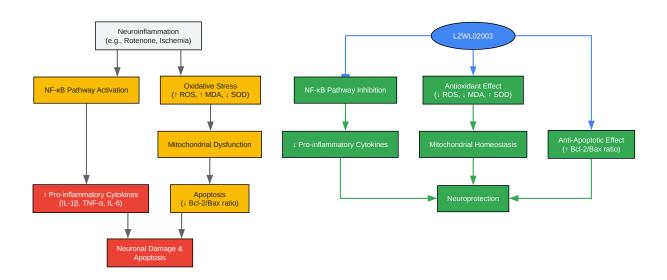
In Vivo Model of Cerebral Ischemia/Reperfusion (I/R) Injury

- Animal Model: Male mice or rats.
- Induction of I/R Injury: A middle cerebral artery occlusion (MCAO) model is typically used to induce transient focal cerebral ischemia, followed by reperfusion.
- **LZWL02003** Administration: **LZWL02003** is administered, often intraperitoneally, at a specific time point relative to the ischemic event (e.g., before or after reperfusion).
- Neurological Deficit Scoring: Neurological function is assessed using a standardized scoring system to evaluate the extent of the injury.
- Histological Analysis: Brain sections are stained (e.g., with TTC staining) to measure the infarct volume.
- Biochemical Assays: Brain homogenates are used to measure markers of oxidative stress (MDA, ROS, SOD) and apoptosis (Bcl-2, Bax).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by **LZWL02003** and a typical experimental workflow.

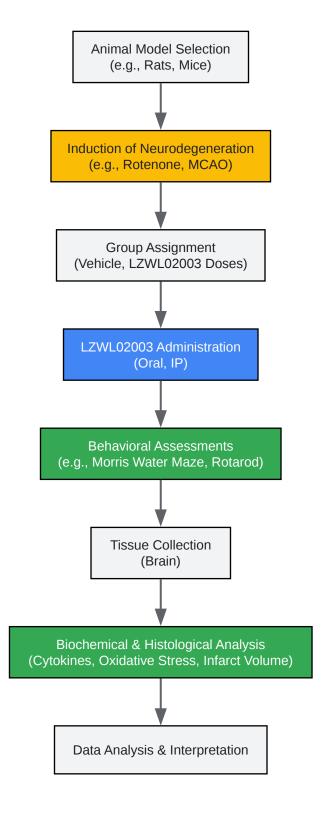




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Figure 1: Mechanism of action of **LZWL02003** in neuroprotection.





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References

- 1. medchemexpress.com [medchemexpress.com]
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